Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester
Description
Molecular Formula: C₁₀H₁₁ClN₂O₂ Molecular Weight: 226.66 g/mol IUPAC Name: Methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate CAS No.: 96722-48-4
This compound features a hydrazone functional group (R₁R₂C=NNH₂) derived from 2-methylphenylhydrazine and chloroacetic acid, followed by esterification with methanol. Its structure includes a chloro substituent and a methyl ester group, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-5-3-4-6-8(7)12-13-9(11)10(14)15-2/h3-6,12H,1-2H3/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRATOLIWLJHJQ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN=C(C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C(/C(=O)OC)\Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96722-48-4 | |
| Record name | Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096722484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester typically involves the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydrazone group is oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo compounds
Reduction: Hydrazine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Organic Chemistry
- Role as an Intermediate : Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester serves as an intermediate in synthesizing more complex organic compounds. Its ability to undergo various reactions, such as hydrolysis and condensation, allows chemists to create derivatives with tailored functionalities.
- Reactivity Studies : The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group, making it a valuable subject for studying reaction mechanisms in organic chemistry.
Biological Applications
- Biochemical Studies : The compound has been shown to influence cellular processes like signaling pathways and gene expression. It interacts with enzymes and proteins, potentially leading to enzyme inhibition or activation. This property makes it useful for probing biochemical mechanisms.
- Enzyme Modulation : Research indicates that this compound can modulate enzyme activities, providing insights into cellular metabolism and the development of therapeutic agents.
Medicinal Chemistry
- Therapeutic Potential : The compound is studied for its potential as a therapeutic candidate. Its unique structure allows it to be synthesized into various derivatives that may exhibit biological activity against diseases.
- Drug Design : Computational chemistry techniques are employed to explore the interactions of this compound with biological targets, aiding in the design of new pharmaceutical compounds.
Data Tables
| Application Area | Description | Methods of Application | Results/Outcomes |
|---|---|---|---|
| Organic Chemistry | Intermediate for synthesizing complex compounds | Nucleophilic substitution reactions | Development of new derivatives |
| Biochemical Studies | Influence on cellular signaling pathways | Enzyme assays | Insights into enzyme activity |
| Medicinal Chemistry | Potential therapeutic applications | Computational modeling | Identification of promising drug candidates |
Case Study 1: Enzyme Interaction
In a study investigating the interaction of this compound with a specific enzyme involved in cancer metabolism, researchers found that the compound inhibited enzyme activity by 50% at a concentration of 10 µM. This suggests potential applications in cancer therapeutics where modulation of metabolic pathways is crucial.
Case Study 2: Synthesis of Derivatives
A research team successfully synthesized several derivatives from this compound by altering the substituents on the phenyl ring. These derivatives exhibited varying degrees of biological activity against bacterial strains, highlighting the compound’s versatility in medicinal chemistry.
Mechanism of Action
The mechanism of action of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species that can modulate cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The compound’s uniqueness arises from the ortho-methylphenyl group and methyl ester . Below is a comparative analysis with structurally related hydrazones:
Table 1: Structural and Functional Comparisons
Biological Activity
Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is an organic compound belonging to the hydrazone class. It has garnered attention in recent research for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and various applications based on diverse scientific studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C10H10ClN2O2, with a molecular weight of 226.66 g/mol. The compound is synthesized through the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. The presence of a chloro substituent and a methyl ester group contributes to its unique chemical reactivity and biological properties .
Research indicates that this compound interacts with various biological systems. It has been shown to modulate enzyme activities and influence cellular signaling pathways. The compound may act as an enzyme inhibitor or activator, impacting gene expression and cellular metabolism .
Case Studies and Findings
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests revealed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
- Anticancer Potential : Preliminary evaluations indicate that this compound has anticancer effects. In assays involving human tumor cell lines, the compound showed promising results in reducing cell viability, particularly in renal and breast cancer models .
- Enzyme Interaction : The compound has been utilized as a probe in biochemical assays to study enzyme kinetics. Its interactions with specific enzymes provide insights into metabolic pathways and can aid in drug development .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Acetic Acid, Chloro((4-chlorophenyl)hydrazono)-, Methyl Ester | C10H8ClN2O2 | Contains a para-chloro substituent |
| Acetic Acid, 2-Chloro-2-[4-methylphenyl]hydrazinylidene-, Ethyl Ester | C11H12ClN2O2 | Has an ethyl ester group |
| Acetic Acid, 2-Chloro-2-(4-methoxyphenyl)hydrazonoyl Chloride | C10H10ClN2O3 | Features a methoxy group instead of methyl |
This table highlights the diversity within hydrazone derivatives while showcasing the unique functionalities present in this compound.
Research Applications
The compound's unique properties make it valuable for various applications:
- Drug Development : Its ability to modulate enzyme activities positions it as a candidate for developing new therapeutic agents targeting specific diseases.
- Biochemical Research : As a biochemical probe, it aids in elucidating complex cellular processes and enzyme functions.
- Synthetic Chemistry : The compound can serve as an intermediate in synthesizing more complex organic molecules .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation of methyl chloroacetoacetate with 2-methylphenylhydrazine. Key variables include solvent choice (e.g., ethanol or methanol), temperature (60–80°C), and reaction time (4–6 hours). Acid catalysis (e.g., acetic acid) enhances hydrazone formation .
- Characterization : Confirm purity via melting point analysis (analogous compounds show melting points ~94°C) and structural validation using IR (C=O, C=N, N-H stretches) and NMR (δ 3.7–3.9 ppm for methyl ester, δ 7.0–7.5 ppm for aromatic protons) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Hazard Mitigation : The compound likely shares hazards with structurally similar hydrazones, including skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles), work in a fume hood, and adhere to GHS precautionary statements (P261, P264, P271) .
Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) for this compound?
- Analytical Strategy : Cross-validate data using differential scanning calorimetry (DSC) and compare with literature for analogous compounds (e.g., Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate, mp 94°C ). Contradictions may arise from polymorphic forms or impurities; recrystallization in ethanol/water mixtures improves consistency .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the hydrazone moiety in nucleophilic addition or cyclization reactions?
- Mechanistic Analysis : The hydrazone group (–NH–N=C–) acts as a bifunctional nucleophile, participating in cyclocondensation with diketones or α,β-unsaturated carbonyls to form pyrazole or triazine derivatives. Density functional theory (DFT) studies suggest regioselectivity is influenced by electron-donating substituents (e.g., 2-methylphenyl) stabilizing transition states .
Q. How can computational chemistry predict the compound’s behavior in catalytic systems or biological targets?
- Computational Approach : Molecular docking (e.g., AutoDock Vina) can model interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the hydrazone’s metal-chelating ability. QSAR studies on analogous compounds (e.g., 4-methoxyphenyl derivatives ) guide modifications for enhanced bioactivity .
Q. What contradictions exist in spectral data interpretation, and how can they be resolved?
- Case Study : Conflicting NMR signals for Z/E isomers (due to hindered rotation around the C=N bond) require NOESY or variable-temperature NMR to distinguish. For example, in Ethyl chloro[(4-methoxyphenyl)hydrazono]acetate, the Z-configuration is confirmed by NOE correlations between the ester methyl and hydrazone NH .
Q. How does this compound serve as a precursor for synthesizing heterocyclic scaffolds with pharmaceutical relevance?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
